molecular formula C23H22N2O2 B11051241 Benzamide, 2-(benzoylamino)-N-[2-(1-methylethyl)phenyl]-

Benzamide, 2-(benzoylamino)-N-[2-(1-methylethyl)phenyl]-

Cat. No.: B11051241
M. Wt: 358.4 g/mol
InChI Key: CVFGZACZBTWODS-UHFFFAOYSA-N
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Description

2-BENZAMIDO-N-[2-(PROPAN-2-YL)PHENYL]BENZAMIDE is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of two benzamide groups attached to a central phenyl ring, which is further substituted with a propan-2-yl group. Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmacological agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-BENZAMIDO-N-[2-(PROPAN-2-YL)PHENYL]BENZAMIDE typically involves the reaction of 2-(propan-2-yl)aniline with benzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate amide, which is then further reacted with another equivalent of benzoyl chloride to yield the final product. The reaction is usually carried out in an organic solvent such as dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-BENZAMIDO-N-[2-(PROPAN-2-YL)PHENYL]BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced amide derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide groups, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized benzamide derivatives.

    Reduction: Reduced amide derivatives.

    Substitution: Substituted benzamide derivatives.

Scientific Research Applications

2-BENZAMIDO-N-[2-(PROPAN-2-YL)PHENYL]BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmacological agent due to its structural similarity to other bioactive benzamides.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-BENZAMIDO-N-[2-(PROPAN-2-YL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-BENZAMIDO-N-[2-(PROPAN-2-YL)PHENYL]BENZAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structural features allow for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C23H22N2O2

Molecular Weight

358.4 g/mol

IUPAC Name

2-benzamido-N-(2-propan-2-ylphenyl)benzamide

InChI

InChI=1S/C23H22N2O2/c1-16(2)18-12-6-8-14-20(18)25-23(27)19-13-7-9-15-21(19)24-22(26)17-10-4-3-5-11-17/h3-16H,1-2H3,(H,24,26)(H,25,27)

InChI Key

CVFGZACZBTWODS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3

Origin of Product

United States

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